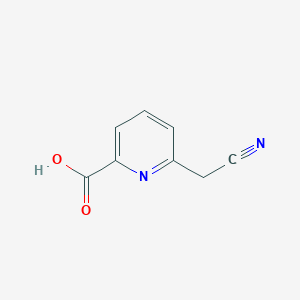

6-(cyanomethyl)pyridine-2-carboxylic Acid

Description

6-(Cyanomethyl)pyridine-2-carboxylic acid is a pyridine derivative featuring a carboxylic acid group at the 2-position and a cyanomethyl substituent at the 6-position. These derivatives are frequently explored for applications in coordination chemistry, hydrogen storage, and pharmaceuticals due to their tunable electronic and steric properties .

Properties

IUPAC Name |

6-(cyanomethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c9-5-4-6-2-1-3-7(10-6)8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHCPKZWRMPEWJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00467179 | |

| Record name | 6-(cyanomethyl)pyridine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312325-75-0 | |

| Record name | 6-(cyanomethyl)pyridine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(cyanomethyl)pyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 2-chloronicotinic acid with cyanomethyl magnesium bromide under controlled conditions. This reaction typically requires an inert atmosphere and a suitable solvent such as tetrahydrofuran (THF). The reaction mixture is then subjected to acidic workup to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(cyanomethyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.

Substitution: Reagents like alcohols or amines in the presence of catalysts or activating agents facilitate these reactions.

Major Products

Oxidation: Pyridine N-oxides.

Reduction: Primary amines.

Substitution: Esters or amides.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antibacterial Properties

Research indicates that derivatives of 6-(cyanomethyl)pyridine-2-carboxylic acid exhibit promising antiviral properties, particularly against HIV. Studies have shown that certain compounds can selectively down-modulate the human CD4 protein, which is critical for HIV entry into cells. This suggests potential as an HIV entry inhibitor and a therapeutic agent for related diseases such as asthma and rheumatoid arthritis .

Enzyme Inhibition Studies

The compound serves as a useful building block in synthesizing biologically active molecules. Its structural features allow it to act as an enzyme inhibitor, which is valuable in drug development targeting various biochemical pathways.

Agrochemical Applications

Herbicidal and Insecticidal Synergy

This compound has been investigated for its synergistic effects when combined with other herbicides and insecticides. For instance, research has demonstrated that mixtures of this compound with certain organophosphate insecticides enhance the efficacy of pest control measures while reducing the required application rates . This synergy is particularly beneficial in agricultural practices to manage crop pests effectively.

Case Study: Herbicide Efficacy

In a study evaluating the effectiveness of herbicidal compositions containing this compound, significant reductions in weed populations were observed in cereal crops. The study highlighted the compound's role in enhancing the phytotoxic effects of traditional herbicides, thereby improving overall crop yield .

Chemical Synthesis

Intermediate in Organic Synthesis

The compound is widely used as an intermediate in organic synthesis, particularly in creating various pharmaceuticals and specialty chemicals. Its unique functional groups facilitate diverse chemical reactions, including oxidation, reduction, and nucleophilic substitution.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts nitrile groups to carboxylic acids or oxidized derivatives | KMnO₄, CrO₃ |

| Reduction | Transforms nitrile groups to primary amines | LiAlH₄, H₂ (with catalyst) |

| Nucleophilic Substitution | Replaces cyanomethyl group with other nucleophiles | Amines, alcohols under basic/acidic conditions |

Material Science

Functional Materials Development

This compound is also explored in developing functional materials due to its unique chemical properties. It can be incorporated into polymer matrices to impart specific functionalities such as enhanced thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of 6-(cyanomethyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The cyanomethyl group can undergo nucleophilic attack, leading to various downstream effects. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

FTIR Peaks (Selected Examples)

NMR Trends

- 13C NMR of L1-L4 :

- 6-Phenyl derivatives :

Stability and Handling

- 6-Chloro-5-cyanopyridine-2-carboxylic acid requires storage under inert gas (N₂/Ar) due to moisture sensitivity .

- Methyl esters (L1-L4) exhibit higher stability in organic solvents (e.g., dichloromethane) compared to free carboxylic acids .

Biological Activity

6-(Cyanomethyl)pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention in various fields of research due to its potential biological activities. This article explores the synthesis, biological properties, mechanisms of action, and applications of this compound, supported by relevant data and case studies.

Synthesis

The synthesis of this compound can be achieved through several methods. A common approach involves the reaction of 2-chloronicotinic acid with cyanomethyl magnesium bromide under controlled conditions, typically requiring an inert atmosphere and solvents like tetrahydrofuran (THF) .

Enzyme Inhibition

Research indicates that derivatives of pyridine compounds, including this compound, exhibit significant enzyme inhibition. For instance, studies have shown that related compounds demonstrate inhibitory effects on carbonic anhydrases (CAs), which are crucial for various physiological processes. The inhibition potency varies, with some compounds showing IC50 values as low as 10.93 nM against CA IX .

Antioxidant Activity

The antioxidant potential of compounds related to this compound has been evaluated through various assays. Notably, certain derivatives have shown a high percentage of inhibition against free radicals, indicating their potential as antioxidants .

Antimicrobial Properties

There is emerging evidence that pyridine derivatives possess antimicrobial properties. For example, some studies report significant antibacterial activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae at concentrations around 50 µg/mL . These findings highlight the compound's potential in developing new antimicrobial agents.

The biological activity of this compound is attributed to its structural features, particularly the cyanomethyl and carboxylic acid groups. The cyanomethyl group can undergo nucleophilic attack, leading to various downstream effects on biological targets. Additionally, the carboxylic acid group can form hydrogen bonds and ionic interactions with biomolecules, influencing their function and activity .

Case Studies

- Inhibition of DPP-4 : A collection of aminomethyl-pyridines was synthesized and evaluated for their inhibitory activity against DPP-4 (Dipeptidyl Peptidase-4), a target in diabetes treatment. One compound showed an IC50 value of 10 nM, demonstrating high selectivity over DPP-8 .

- Antioxidant Evaluation : In a study assessing the antioxidant capacity of pyridine derivatives, one compound exhibited a remarkable activity level with a percentage inhibition of 72.93% against DPPH free radicals at a concentration of 25 µg/mL .

Data Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.